molecular formula C26H35NO5Si B12279115 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid

1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid

Cat. No.: B12279115
M. Wt: 469.6 g/mol
InChI Key: ZZWSOJHWMKIKJE-UHFFFAOYSA-N
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Description

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often include the use of bases like sodium hydroxide or triethylamine and solvents such as tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is unique due to the combination of the Boc and silyl groups, which provide both protection and stability. This dual functionality makes it particularly useful in complex synthetic routes and multi-step reactions .

Properties

Molecular Formula

C26H35NO5Si

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29)

InChI Key

ZZWSOJHWMKIKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O

Origin of Product

United States

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